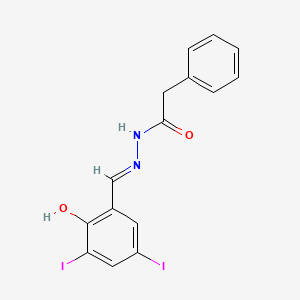![molecular formula C17H16N2O3 B6105027 4-[(4-hydroxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B6105027.png)
4-[(4-hydroxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-hydroxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and is commonly used as a coupling reagent in peptide synthesis.
Wirkmechanismus
HATU acts as a coupling reagent by activating the carboxyl group of the amino acid or peptide to be coupled. The activation occurs through the formation of an O-acylisourea intermediate, which reacts with the amine group of the incoming amino acid or peptide to form a peptide bond. HATU also promotes the formation of dipeptides and tripeptides, which can be further elongated to form longer peptides.
Biochemical and Physiological Effects:
HATU is a synthetic compound and does not have any biochemical or physiological effects on its own. However, the peptides synthesized using HATU may have various biochemical and physiological effects depending on their sequence and structure. Peptides synthesized using HATU have been studied for their antimicrobial, anticancer, and neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of HATU in peptide synthesis has several advantages over other coupling reagents. HATU has a high coupling efficiency, which means that a higher percentage of the amino acid or peptide will be incorporated into the growing peptide chain. HATU also has a low epimerization rate, which means that the resulting peptide will have a high degree of stereochemical purity. However, HATU is relatively expensive compared to other coupling reagents and requires careful handling due to its toxicity.
Zukünftige Richtungen
The use of HATU in peptide synthesis has led to the discovery of novel peptides with various biological activities. Future research may focus on the synthesis of modified peptides using HATU, such as cyclic peptides and peptidomimetics. In addition, the development of new coupling reagents that are more cost-effective and less toxic than HATU may be a focus of future research.
Conclusion:
4-[(4-hydroxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, also known as HATU, is a coupling reagent commonly used in peptide synthesis. It has a high coupling efficiency and low epimerization rate, making it a popular choice among researchers. Peptides synthesized using HATU have various biological activities and may have potential applications in medicine and biotechnology. Future research may focus on the synthesis of modified peptides using HATU and the development of new coupling reagents.
Synthesemethoden
The synthesis of 4-[(4-hydroxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione involves the reaction of 4-hydroxybenzaldehyde with 4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione in the presence of a base such as triethylamine. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
HATU has been widely used in peptide synthesis due to its high coupling efficiency and low epimerization rate. It is commonly used in solid-phase peptide synthesis and solution-phase peptide synthesis. HATU is also used in the synthesis of modified peptides, such as peptides with N-terminal acylation or C-terminal amidation. In addition, HATU has been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
Eigenschaften
IUPAC Name |
4-[(E)-(4-hydroxyphenyl)methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-13-7-1-10(2-8-13)9-18-19-16(21)14-11-3-4-12(6-5-11)15(14)17(19)22/h1-4,7-9,11-12,14-15,20H,5-6H2/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHASPZDZJEKBW-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)N=CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)/N=C/C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(3-methoxyphenyl)amino]methyl}-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6104947.png)


![2,4-dihydroxy-3-methylbenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B6104961.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6104974.png)
![2-(3-fluorophenyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6104978.png)
![N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B6104981.png)
![4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine](/img/structure/B6104982.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}nicotinamide](/img/structure/B6104984.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B6104990.png)

![phenyl(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6105014.png)
![5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6105019.png)
![N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B6105022.png)